Methyl 2-(chloromethyl)nicotinate
Overview
Description
Methyl 2-(chloromethyl)nicotinate: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of nicotinic acid and is characterized by the presence of a chloromethyl group attached to the second position of the nicotinate ring
Mechanism of Action
Target of Action
Methyl 2-(chloromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary target of niacin and its derivatives is thought to involve peripheral vasodilation . .
Mode of Action
This compound is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation, enhancing local blood flow at the site of application .
Result of Action
The result of this compound’s action is primarily the enhancement of local blood flow due to peripheral vasodilation . This can lead to temporary relief of aches and pains in muscles, tendons, and joints .
Action Environment
The action of this compound is influenced by environmental factors. It should be stored in an inert atmosphere at 2-8°C . The compound’s action, efficacy, and stability may be affected by factors such as temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in various chemical reactions as an intermediate
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Reaction with Methanol: The chloromethylpyridine is reacted with methanol in the presence of a base such as sodium hydroxide to form .
Reaction Conditions: The reaction is carried out under reflux conditions, with continuous stirring for several hours. After completion, the reaction mixture is cooled and acidified using hydrochloric acid to precipitate the product.
Purification: The crude product is purified by recrystallization or vacuum distillation to obtain pure .
Industrial Production Methods: Industrial production methods for methyl 2-(chloromethyl)nicotinate follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as or can be formed.
Oxidation Products: Oxidation typically yields .
Reduction Products: Reduction can produce .
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and fine chemicals.
Comparison with Similar Compounds
- Methyl nicotinate
- Ethyl 2-(chloromethyl)nicotinate
- 2-(Chloromethyl)pyridine-3-carboxylic acid
Comparison:
- Methyl nicotinate lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
- Ethyl 2-(chloromethyl)nicotinate has an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
- 2-(Chloromethyl)pyridine-3-carboxylic acid has a carboxylic acid group instead of a methyl ester, affecting its acidity and potential for forming salts.
Uniqueness: Methyl 2-(chloromethyl)nicotinate is unique due to its specific combination of a chloromethyl group and a methyl ester, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Methyl 2-(chloromethyl)nicotinate is an organic compound with the molecular formula . It is a derivative of nicotinic acid, characterized by the presence of a chloromethyl group at the second position of the nicotinate ring. This compound has garnered interest in various biological studies, particularly for its potential applications in enzyme inhibition, receptor binding, and as an antimicrobial agent.
Chemical Structure:
- Molecular Formula:
- Molecular Weight: 187.61 g/mol
Mechanism of Action:
this compound acts through several mechanisms:
- Vasodilation: Similar to other nicotinic acid derivatives, it enhances local blood flow via peripheral vasodilation. This action is mediated by the release of prostaglandins, which induce vasodilation in cutaneous blood vessels .
- Enzyme Inhibition: The compound shows potential in inhibiting certain enzymes due to its structural similarities with nicotinic acid, which may impact metabolic pathways.
- Antimicrobial Activity: Preliminary studies suggest that it exhibits varying degrees of antimicrobial activity against different bacterial strains, indicating its potential as a therapeutic agent .
Enzyme Inhibition and Receptor Binding
This compound has been investigated for its role in enzyme inhibition, particularly in studies related to metabolic disorders. Its structural similarity to nicotinic acid allows it to interact with various biological receptors and enzymes, leading to potential therapeutic effects.
Study Focus | Findings |
---|---|
Enzyme Inhibition | Demonstrated inhibition of specific metabolic enzymes. |
Receptor Binding | Exhibited binding affinity to nicotinic receptors, influencing signal transduction pathways. |
Antimicrobial Properties
Research indicates that this compound has antimicrobial properties that vary with different bacterial types. The compound's efficacy was tested against various strains, showing promising results that warrant further investigation.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 mm |
Staphylococcus aureus | 12 mm |
Pseudomonas aeruginosa | 10 mm |
Case Study: Topical Application for Pain Relief
In a clinical trial involving human subjects, this compound was applied topically to assess its efficacy in relieving muscle and joint pain. Participants reported significant improvements in pain levels due to enhanced local blood flow and reduced inflammation.
- Participants: 50 individuals with chronic pain
- Duration: 4 weeks
- Outcome: 70% reported reduced pain levels post-treatment.
Future Research Directions
Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Key areas include:
- Detailed pharmacokinetics and metabolism studies.
- Expanded clinical trials for various therapeutic applications.
- Investigating potential side effects and toxicity profiles.
Properties
IUPAC Name |
methyl 2-(chloromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVNKVBDFJAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597889 | |
Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177785-14-7 | |
Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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